molecular formula C16H15F3N2 B11838548 7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine CAS No. 1356109-39-1

7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine

Cat. No.: B11838548
CAS No.: 1356109-39-1
M. Wt: 292.30 g/mol
InChI Key: NYEBGBPLHYNMJI-UHFFFAOYSA-N
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Description

7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine is a heterocyclic compound featuring a bicyclic naphthyridine core with a benzyl group at position 7 and a trifluoromethyl (-CF₃) substituent at position 2.

Properties

IUPAC Name

7-benzyl-2-(trifluoromethyl)-6,8-dihydro-5H-1,7-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2/c17-16(18,19)15-7-6-13-8-9-21(11-14(13)20-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEBGBPLHYNMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=N2)C(F)(F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745162
Record name 7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356109-39-1
Record name 1,7-Naphthyridine, 5,6,7,8-tetrahydro-7-(phenylmethyl)-2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356109-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine can be achieved through various synthetic routes. One common method involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines. This is followed by reactions with trifluoromethanesulfonic anhydride and secondary amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include secondary amines, trifluoromethanesulfonic anhydride, and various nucleophiles. Reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different functional groups attached to the core structure .

Mechanism of Action

The mechanism of action of 7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival . By inhibiting this pathway, the compound can potentially reduce the growth of cancer cells and other proliferative disorders.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine 7-Benzyl, 2-CF₃ C₁₅H₁₄F₃N₂ 297.28 g/mol Potential kinase inhibitor; high lipophilicity due to -CF₃
2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine 2-Methyl C₉H₁₂N₂ 148.21 g/mol Intermediate for drug synthesis; lower steric hindrance
5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride Unsubstituted core + HCl salt C₈H₁₁ClN₂ 170.64 g/mol Water-soluble salt form; used in biochemical assays
8-(4-Trifluoromethylphenyl)-5,6,7,8-tetrahydro-1,7-naphthyridine 8-(4-CF₃-phenyl) C₁₅H₁₅F₃N₂ 296.29 g/mol Enhanced aromatic interactions; explored in CNS drug design
7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one 7-Benzyl, 2-keto C₁₅H₁₆N₂O 240.30 g/mol Oxidized derivative; improved crystallinity
Key Observations:
  • Trifluoromethyl (-CF₃) vs. Methyl (-CH₃): The trifluoromethyl group in the target compound increases electron-withdrawing effects and metabolic stability compared to the methyl group in 2-methyl derivatives .
  • Salt Forms: Hydrochloride salts (e.g., 5,6,7,8-tetrahydro-1,7-naphthyridine HCl) improve aqueous solubility, critical for formulation in biological studies .

Biological Activity

7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine (CAS No. 1356109-39-1) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and neuroprotective effects.

  • Molecular Formula : C16H15F3N2
  • Molecular Weight : 292.298 g/mol
  • CAS Number : 1356109-39-1

Anticancer Activity

Naphthyridine derivatives have been investigated for their anticancer properties. For instance:

  • Canthinone , a related naphthyridine alkaloid, demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 10.47 to 15.03 μg/mL .
  • Aaptamine, another derivative, showed significant anticancer activity in vivo against human hepatocellular carcinoma xenografts .

Although direct studies on 7-benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine are sparse, its structural similarity to these active compounds suggests potential efficacy against cancer.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases. Naphthyridine derivatives have exhibited anti-inflammatory properties:

  • Compounds like canthin-6-one reduced pro-inflammatory mediators such as TNF-α and IL-6 in experimental models .
  • The anti-inflammatory activity is often correlated with the inhibition of nitric oxide production in macrophage cell lines .

Neuroprotective Effects

Some naphthyridine compounds have shown neuroprotective effects:

  • Research indicates that certain derivatives can protect neuronal cells from oxidative stress and apoptosis .

Table 1: Summary of Biological Activities of Naphthyridine Derivatives

CompoundActivity TypeModel/Cell LineIC50/Effect
CanthinoneAnticancerH1299 (lung cancer)IC50 = 10.47 μg/mL
AaptamineAnticancerHCC-LM3 xenograftsSignificant tumor reduction
Canthin-6-oneAnti-inflammatoryRAW 264.7 macrophagesIC50 = 7.73–15.09 μM
Unknown Naphthyridine DerivativeNeuroprotectiveNeuronal cell linesProtective against apoptosis

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